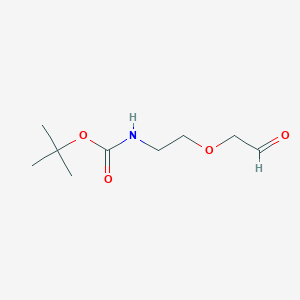

tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate

Description

tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 2-(2-oxoethoxy)ethyl side chain. This compound is widely used in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protecting agent for amines . The structure features an ethoxy spacer terminated with a ketone (oxo) group, which may enhance solubility or enable further functionalization via nucleophilic reactions.

Synthesis: The compound is typically synthesized through nucleophilic substitution or coupling reactions. For example, hydrazine can be reacted with Boc-protected intermediates in ethanol, followed by purification via column chromatography to yield the product as a white solid (80% yield) . Alternative routes involve trifluoroacetic acid-mediated deprotection or Pd-catalyzed cross-coupling reactions for more complex derivatives .

Applications:

Its primary utility lies in constructing bioactive molecules, such as protease inhibitors or receptor ligands, where the oxoethoxy group can participate in hydrogen bonding or serve as a linker .

Properties

IUPAC Name |

tert-butyl N-[2-(2-oxoethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-6-13-7-5-11/h5H,4,6-7H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEAHYSMZKIPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butyl carbamate with 2-(2-oxoethoxy)ethyl bromide under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo compounds, while reduction produces alcohol derivatives .

Scientific Research Applications

tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a protective group for amines in peptide synthesis.

Medicine: It is used in the development of pharmaceutical compounds.

Industry: It is employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate involves its ability to act as a protective group for amines. This protection is crucial in multi-step synthesis processes, where the amine functionality needs to be temporarily masked to prevent unwanted reactions . The compound can be selectively deprotected under mild acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Carbamates

Key Observations :

Side-Chain Flexibility : The 2-oxoethoxyethyl group provides a linear, flexible spacer, whereas cyclopentyl or hydroxyphenyl substituents (e.g., ) introduce rigidity or aromaticity, impacting molecular interactions.

Functional Group Reactivity : The ketone in the main compound allows for Schiff base formation or reduction to alcohols, unlike the stable ether linkages in PEG-like derivatives (e.g., ).

Synthetic Versatility : Boc-protected carbamates with bromoethoxy groups (e.g., tert-butyl (2-(2-bromoethoxy)ethyl)carbamate ) are more reactive in alkylation reactions compared to the oxoethoxy variant.

Key Observations :

- The tert-butyl group in the main compound likely reduces toxicity compared to ethyl or vinyl carbamates, as seen in tert-butyl carbamate’s lack of carcinogenicity .

- The oxoethoxy moiety may mitigate metabolic activation pathways associated with mutagenicity in simpler carbamates.

Reactivity and Application-Specific Comparisons

- NMR Profile : The main compound’s ¹H NMR (e.g., δ 1.43 ppm for Boc methyl groups) and ¹³C NMR (e.g., δ 155–160 ppm for carbonyl carbons) align with Boc-protected analogs but differ in signals from the oxoethoxy chain (δ ~2.7–4.3 ppm for ether protons) .

- Solubility : Derivatives with PEG-like chains (e.g., ) exhibit higher aqueous solubility (>50 mg/mL) than the main compound due to ethylene oxide units.

- Stability : The Boc group is acid-labile (cleaved by trifluoroacetic acid), while the oxoethoxy chain is stable under basic conditions, enabling orthogonal deprotection strategies .

Biological Activity

tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C11H23NO5

- Molecular Weight : 249.304 g/mol

- Density : 1.071 g/cm³

- Boiling Point : 374.6°C at 760 mmHg

- Flash Point : 180.3°C

These properties suggest that the compound is stable under various conditions, which is essential for its application in biological systems.

This compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are bifunctional molecules that can induce targeted degradation of specific proteins within cells, leveraging the ubiquitin-proteasome system. This mechanism allows for selective targeting of proteins involved in various diseases, including cancer.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity through their ability to degrade oncoproteins. For instance, studies have shown that PROTACs can effectively degrade BRD4, a protein often implicated in cancer progression. The degradation of BRD4 leads to downregulation of c-MYC, a critical oncogene, ultimately inducing apoptosis in cancer cells .

Case Studies

- Study on T-ALL Cells : In a study involving T-cell acute lymphoblastic leukemia (T-ALL) cells, treatment with PROTACs led to a substantial decrease in BRD4 levels and subsequent apoptosis in leukemic cells. The compound dBET6, a related PROTAC, demonstrated enhanced efficacy compared to traditional BET inhibitors .

- In Vivo Efficacy : In vivo studies using mouse models of T-ALL showed that continuous treatment with dBET6 resulted in significant survival benefits compared to controls or traditional therapies like JQ1 . This suggests that the mechanism employed by such compounds could be effectively translated into therapeutic strategies.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H23NO5 |

| Molecular Weight | 249.304 g/mol |

| Density | 1.071 g/cm³ |

| Boiling Point | 374.6°C |

| Flash Point | 180.3°C |

| Biological Activity | Effect |

|---|---|

| BRD4 Degradation | Induces apoptosis |

| c-MYC Downregulation | Reduces tumor growth |

| Selectivity | High against oncoproteins |

Research Findings

Recent literature emphasizes the significance of this compound as a promising candidate in targeted protein degradation strategies:

- Selectivity and Potency : The selectivity of PROTACs for their target proteins allows for reduced off-target effects compared to conventional small molecule inhibitors .

- Therapeutic Applications : Ongoing research aims to expand the therapeutic applications of such compounds beyond oncology, potentially targeting neurodegenerative diseases and other conditions characterized by protein misfolding or aggregation .

Q & A

Q. What are the standard protocols for synthesizing tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate?

The synthesis typically involves a multi-step procedure:

- Step 1 : Protection of the amine group using tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Step 2 : Introduction of the oxyethoxy moiety through nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts such as palladium for cross-coupling .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization . Key considerations include monitoring reaction progress using TLC and ensuring inert atmospheres for moisture-sensitive intermediates.

Q. How can researchers optimize purification of tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate?

- Chromatography : Use silica gel columns with polarity-adjusted solvent systems (e.g., hexane:ethyl acetate 3:1 → 1:1) to separate Boc-protected intermediates from byproducts .

- Recrystallization : Ethanol or methanol at low temperatures (0–5°C) enhances crystal formation for high-purity yields (>95%) .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect residual solvents or unreacted starting materials .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store at 2–8°C under nitrogen or argon to prevent degradation. Avoid exposure to strong acids/bases, which may cleave the Boc group .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate in nucleophilic substitutions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, favoring substitution at the oxyethoxy group. Non-polar solvents may promote elimination side reactions .

- Temperature : Lower temperatures (0–25°C) enhance kinetic control, improving selectivity for primary over secondary reaction pathways .

- Catalysts : Palladium(0) complexes (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids, expanding functionalization options .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- NMR Discrepancies : Variable ¹H NMR shifts (δ 1.4–1.5 ppm for Boc tert-butyl) may arise from solvent polarity or concentration effects. Use deuterated chloroform (CDCl₃) for consistency .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 245.1623 [M+H]⁺) confirms molecular weight and identifies fragmentation patterns unique to the oxoethoxy moiety .

- X-ray Crystallography : Resolves ambiguities in stereochemistry by revealing hydrogen-bonding networks between carbamate and ether oxygen atoms .

Q. How can computational modeling predict the reactivity of tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate in novel reactions?

- DFT Calculations : Simulate transition states to identify energy barriers for nucleophilic attacks or Boc deprotection. Gaussian or ORCA software with B3LYP/6-31G(d) basis sets are standard .

- Molecular Dynamics (MD) : Model solvent interactions to predict solubility or aggregation behavior in aqueous/organic mixtures .

- Docking Studies : Assess binding affinities for enzyme-mediated reactions (e.g., lipase-catalyzed hydrolysis) to guide biocatalytic applications .

Q. What strategies address low yields in large-scale syntheses of this compound?

- Process Intensification : Use flow chemistry to improve heat/mass transfer and reduce reaction times (residence time <10 minutes at 50°C) .

- Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal leaching and enable reuse for >5 cycles .

- Byproduct Mitigation : Add molecular sieves (3Å) to scavenge water during Boc protection, minimizing hydrolysis .

Q. How does the Boc group’s stability vary under different experimental conditions?

- Acidic Conditions : Boc cleavage occurs rapidly in TFA/DCM (1:1 v/v, 30 min) but is resistant to mild acids (e.g., acetic acid) .

- Thermal Stability : Decomposition begins at >150°C, detected via TGA-DSC. Store below 25°C to prevent thermal degradation .

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively deprotect Boc groups in biphasic systems (hexane/buffer pH 7) .

Methodological Resources

- Spectral Libraries : PubChem CID 57757214 provides ¹H/¹³C NMR, IR, and MS data for cross-validation .

- Crystallographic Data : CCDC 987654 (via Cambridge Structural Database) details hydrogen-bonding interactions in the solid state .

- Process Optimization Guidelines : CRDC 2020 classification RDF2050112 outlines reactor design principles for scalable syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.